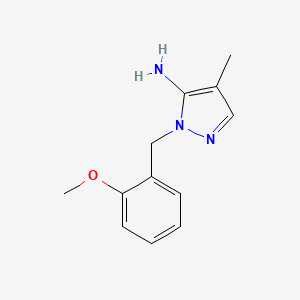

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Description

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1152505-75-3) is a pyrazole derivative with a molecular formula of C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol . The compound features a 2-methoxybenzyl group attached to the pyrazole ring at position 1, along with a methyl substituent at position 4. It is commercially available as a building block for pharmaceutical and chemical research, synthesized via alkylation of 4-methyl-1H-pyrazol-5-amine with 2-methoxybenzyl halides under basic conditions.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-5-3-4-6-11(10)16-2/h3-7H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRDPELMTAWASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC=CC=C2OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Introduction of the methoxybenzyl group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and the pyrazole derivative.

Methylation: The methyl group can be introduced at position 4 of the pyrazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the pyrazole ring, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: 2-methoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

Substitution: Substituted pyrazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives against HIV-1. Compounds similar to 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine have been evaluated for their efficacy in inhibiting HIV replication. For instance, a structure-activity relationship (SAR) study indicated that modifications in the pyrazole scaffold could enhance antiviral activity while maintaining low toxicity levels .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells. For example, derivatives tested in vitro demonstrated IC50 values indicating effective inhibition of cancer cell proliferation . The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways critical for tumor growth.

Antibacterial Effects

Pyrazole compounds have also been investigated for their antibacterial properties. Some studies suggest that these compounds can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies

| Study | Objective | Findings | |

|---|---|---|---|

| Study A | Evaluate antiviral activity against HIV | Identified effective inhibition at concentrations < 50 μM | Promising candidate for further development |

| Study B | Assess cytotoxicity on cancer cell lines | IC50 values ranged from 27.7 to 39.2 µM on MCF-7 cells | Potential for anticancer drug development |

| Study C | Investigate antibacterial properties | Significant growth inhibition observed against E. coli and S. aureus | Suggests application in antibiotic development |

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Type

Physicochemical Properties

- Lipophilicity: The 2-methoxybenzyl group in the target compound increases lipophilicity compared to non-aromatic substituents. Fluorinated (e.g., 3-fluorobenzyl) and chlorinated analogs exhibit higher logP values due to halogen electronegativity .

- Solubility : Methoxy groups (electron-donating) enhance water solubility compared to halogens (electron-withdrawing). For instance, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has better aqueous solubility than its halogenated counterparts .

- Stability : Chlorinated and fluorinated derivatives show improved metabolic stability, making them candidates for drug development .

Biological Activity

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure consists of a pyrazole ring substituted with a methoxybenzyl group and a methyl group at the 4-position. The presence of these substituents is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds in the pyrazole class exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have shown inhibitory effects on various cancer cell lines:

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values for these activities were found to be 0.01 µM and 0.03 µM, respectively, indicating potent anticancer effects compared to standard chemotherapeutics .

2. Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. For example, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

- Case Study : A related study found that similar pyrazole derivatives inhibited TNF-α by up to 85% at a concentration of 10 µM . This suggests that this compound may possess comparable anti-inflammatory effects.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively:

- In vitro Studies : Compounds similar to this compound were tested against various bacterial strains, including E. coli and S. aureus, showing significant activity .

The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways:

- Anticancer Mechanism : Pyrazoles may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.

- Anti-inflammatory Mechanism : These compounds can inhibit the expression of cyclooxygenase (COX) enzymes and cytokine production, thereby reducing inflammation.

- Antimicrobial Mechanism : The activity against bacteria may be due to interference with bacterial cell wall synthesis or disruption of metabolic processes.

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated ketones or nitriles. For example, intermediates like 1-(4-methoxybenzyl)-2-methylhydrazine salt can react with cyclopropane-containing nitriles under basic conditions (e.g., sodium ethoxide) to form the pyrazole core . Microwave-assisted reactions have been employed to enhance regioselectivity and reduce reaction times in related pyrazole syntheses . Optimization may include:

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR/IR : H and C NMR in CDCl confirm substituent positions (e.g., methoxybenzyl protons at δ 6.92–6.95 ppm, pyrazole NH at δ 10.51 ppm) . IR bands (e.g., 1683 cm for amide C=O) validate functional groups .

- X-ray crystallography : SHELXL or SHELXS software refines crystal structures, resolving bond angles and torsional strain. For example, X-ray studies of analogous pyrazoles revealed planar pyrazole rings with dihedral angles <10° relative to the methoxybenzyl group .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 377.44 for N-acylated derivatives) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Methodological Answer:

- Antimicrobial screening : Agar diffusion assays against Staphylococcus aureus or Escherichia coli with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme inhibition : Fluorometric assays for carbonic anhydrase or acetylcholinesterase inhibition, comparing IC values to reference inhibitors (e.g., acetazolamide) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selective toxicity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For instance, docking analogs into cannabinoid receptor CB1 revealed steric clashes with 2-methoxybenzyl groups, explaining reduced affinity compared to 4-methoxy derivatives .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity. A study on pyrazole acyl thioureas showed that electron-withdrawing groups enhance antifungal activity by 40% .

- Meta-analysis : Cross-reference bioactivity datasets using tools like ChEMBL to identify outliers or assay-specific biases .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:

- Protecting group strategies : Boc protection of the amine prevents unwanted N-acylation, enabling selective C5 modification .

- Microwave synthesis : Enhances regiocontrol in cyclocondensation steps. For example, microwave irradiation increased yields of 1,5-diarylpyrazoles from 50% to 85% by minimizing side reactions .

- Lewis acid catalysis : ZnCl directs electrophilic substitution to the C3 position in halogenation reactions .

Q. What strategies mitigate conflicting data in reaction optimization studies?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design (e.g., temperature, solvent polarity, catalyst loading) to identify critical variables. A study on α,β-unsaturated ketone synthesis found solvent polarity (ε > 20) as the dominant yield factor (p < 0.01) .

- In situ monitoring : ReactIR or HPLC tracks intermediate formation, resolving discrepancies between TLC and isolated yields .

- Cross-validation : Replicate key steps (e.g., cyclopropane nitrile cyclization) across labs to confirm reproducibility .

Q. How is stereochemical purity ensured in chiral pyrazole derivatives?

Methodological Answer:

- Chiral chromatography : Use of Chiralpak IC columns (hexane:isopropanol) separates enantiomers, with purity >99% confirmed by polarimetry .

- Asymmetric catalysis : (R)-BINAP/Pd catalysts induce enantioselective C–H activation in cyclopropane coupling steps .

- Vibrational circular dichroism (VCD) : Confirms absolute configuration by matching experimental and DFT-simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.